Phenyl(thiophen-2-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

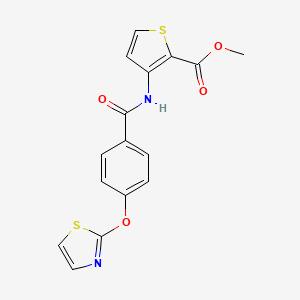

Phenyl(thiophen-2-yl)methanamine is a compound that belongs to the class of organic compounds known as phenylmethylamines. These are compounds containing a phenylmethtylamine moiety, which consists of a phenyl group substituted by an methanamine .

Synthesis Analysis

The synthesis of Phenyl(thiophen-2-yl)methanamine and its derivatives has been reported in several studies. For instance, one study reported the synthesis of thirteen phenyl (thiophen-2-yl)methanone derivatives using classic synthetic methods .Chemical Reactions Analysis

While specific chemical reactions involving Phenyl(thiophen-2-yl)methanamine were not found in the available literature, thiophene derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in cross-linking reactions in the presence of certain enzymes .Wissenschaftliche Forschungsanwendungen

Anti-metastatic Inhibitors of Lysyl Oxidase (LOX)

- Scientific Field: Medicinal Chemistry, Oncology .

- Application Summary: Phenyl(thiophen-2-yl)methanamine is used in the medicinal chemistry discovery of a series of LOX inhibitors bearing an aminomethylenethiophene (AMT) scaffold . LOX is a secreted copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix and is a critical mediator of tumor growth and metastatic spread .

- Methods of Application: High-throughput screening provided the initial hits. Structure activity relationship (SAR) studies led to the discovery of AMT inhibitors with sub-micromolar half-maximal inhibitory concentrations (IC50) in a LOX enzyme activity assay .

- Results or Outcomes: Further SAR optimization yielded the orally bioavailable LOX inhibitor CCT365623 with good anti-LOX potency, selectivity, pharmacokinetic properties, as well as anti-metastatic efficacy .

Synthetic Thiophene

- Scientific Field: Medicinal Chemistry .

- Application Summary: Thiophene and its substituted derivatives, including Phenyl(thiophen-2-yl)methanamine, are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .

- Methods of Application: It has made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .

- Results or Outcomes: It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .

Anti-HIV Agents

- Scientific Field: Medicinal Chemistry, Virology .

- Application Summary: Certain derivatives of Phenyl(thiophen-2-yl)methanamine have shown significant anti-HIV activity . For instance, the derivative (4-(3-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone has been synthesized and tested .

- Methods of Application: The compound was synthesized and its anti-HIV activity was tested in vitro. The compound’s selectivity index (SI) and half-maximal inhibitory concentration (IC50) were determined .

- Results or Outcomes: The compound showed significant anti-HIV activity with a selectivity index (SI) of 483 and an IC50 of 0.53 μM .

Corrosion Inhibitors

- Scientific Field: Industrial Chemistry .

- Application Summary: Thiophene derivatives, including Phenyl(thiophen-2-yl)methanamine, are utilized in industrial chemistry as corrosion inhibitors .

- Methods of Application: These compounds are applied to the surface of metals to prevent oxidation and corrosion .

- Results or Outcomes: The use of these compounds has been found to significantly reduce the rate of corrosion, thereby extending the lifespan of metal structures .

Organic Semiconductors

- Scientific Field: Material Science .

- Application Summary: Thiophene-mediated molecules, including Phenyl(thiophen-2-yl)methanamine, play a prominent role in the advancement of organic semiconductors .

- Methods of Application: These compounds are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

- Results or Outcomes: The use of these compounds has led to significant advancements in the field of organic electronics, with improved performance and efficiency .

Zukünftige Richtungen

The future directions for research on Phenyl(thiophen-2-yl)methanamine and its derivatives could involve exploring their potential applications in various fields such as medicinal chemistry, material science, etc . Further studies could also focus on improving the synthesis methods and investigating the detailed mechanism of action of these compounds.

Eigenschaften

IUPAC Name |

phenyl(thiophen-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8,11H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAFFFYJFXPGHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CS2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl(thiophen-2-yl)methanamine | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B2417418.png)

![N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2417419.png)

![tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2417420.png)

![5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2417421.png)

![N-(8-Azabicyclo[3.2.1]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride](/img/structure/B2417424.png)

![6-(Difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-phenylnicotinonitrile](/img/structure/B2417434.png)